molecular formula C11H22O2Si B125276 4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one CAS No. 144193-95-3

4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one

Cat. No. B125276
M. Wt: 214.38 g/mol
InChI Key: HXDUOOPPZPBNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one, commonly known as TBSO, is a chemical compound used in various scientific research applications. It is a highly reactive molecule that has gained significant attention in recent years due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of TBSO is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as cysteine residues in enzymes. This reaction can lead to the inhibition of enzyme activity, which may be responsible for its potential anticancer activity.

Biochemical And Physiological Effects

TBSO has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One advantage of using TBSO in lab experiments is its high reactivity, which allows for the synthesis of complex molecules. However, its reactivity can also be a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions. Additionally, TBSO is highly toxic and must be handled with care.

Future Directions

There are several future directions for the use of TBSO in scientific research. One direction is the development of new synthetic methodologies using TBSO as a building block. Another direction is the investigation of TBSO as a potential anticancer agent, either alone or in combination with other compounds. Additionally, TBSO could be used as a tool for studying enzyme inhibition and developing new enzyme inhibitors. Finally, TBSO could be used in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

TBSO can be synthesized using a variety of methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Peterson reaction. The most common method for synthesizing TBSO is the Wittig reaction, which involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. In the case of TBSO, the aldehyde used is pent-1-en-3-one, and the phosphonium ylide used is (tert-butyl)(dimethyl)silylmethylphosphine.

Scientific Research Applications

TBSO has been used in various scientific research applications, including organic synthesis, materials science, and medicinal chemistry. It has been used as a building block for the synthesis of various compounds, including natural products and pharmaceuticals. TBSO has also been used in the development of new materials, such as polymers and nanomaterials. In medicinal chemistry, TBSO has been investigated for its potential as an anticancer agent and as a tool for studying enzyme inhibition.

properties

CAS RN

144193-95-3

Product Name

4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one

Molecular Formula

C11H22O2Si

Molecular Weight

214.38 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxypent-1-en-3-one

InChI

InChI=1S/C11H22O2Si/c1-8-10(12)9(2)13-14(6,7)11(3,4)5/h8-9H,1H2,2-7H3

InChI Key

HXDUOOPPZPBNID-UHFFFAOYSA-N

SMILES

CC(C(=O)C=C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C(=O)C=C)O[Si](C)(C)C(C)(C)C

synonyms

4-([tert-Butyl(dimethyl)silyl]oxy)-1-penten-3-one

Origin of Product

United States

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